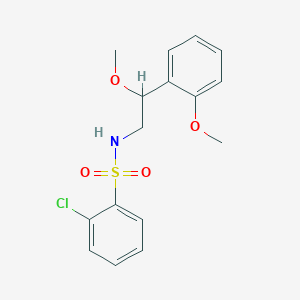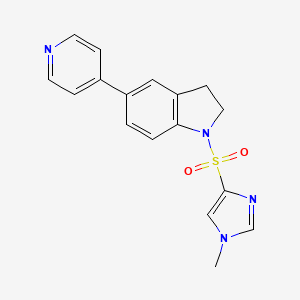![molecular formula C20H16ClN3O2S2 B2861730 N-(4-氯苯乙基)-7-甲基-5-氧代-1-硫代-4,5-二氢-1H-噻唑并[3,4-a]喹唑啉-3-甲酰胺 CAS No. 1111026-27-7](/img/structure/B2861730.png)
N-(4-氯苯乙基)-7-甲基-5-氧代-1-硫代-4,5-二氢-1H-噻唑并[3,4-a]喹唑啉-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C20H16ClN3O2S2 and its molecular weight is 429.94. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. They act as inhibitors of various kinases involved in tumor growth and proliferation. For instance, compounds like erlotinib and gefitinib, which are quinazoline derivatives, are approved for treating lung and pancreatic cancers . The specific compound may similarly exhibit anticancer activity by interfering with cell signaling pathways.
Antibacterial Agents
The emergence of drug-resistant bacterial strains has necessitated the development of new antibiotics. Quinazoline derivatives have shown promise as antibacterial agents due to their ability to inhibit bacterial growth and proliferation . The compound’s potential antibacterial activity could be explored further to develop novel treatments for resistant bacterial infections.
Antifungal Applications
Quinazolines and their derivatives have demonstrated significant antifungal activity. This makes them valuable in the research and development of new antifungal drugs, especially in the face of rising antifungal resistance . The compound’s structure could be optimized to enhance its efficacy against fungal pathogens.
Anti-inflammatory Properties
Quinazoline derivatives are known to possess anti-inflammatory properties, which can be beneficial in treating chronic inflammatory diseases . The compound could be investigated for its potential to reduce inflammation in various disease models.
Anticonvulsant Effects
Research has indicated that quinazoline derivatives can have anticonvulsant effects, which are useful in the treatment of epilepsy and other seizure disorders . The compound’s efficacy as an anticonvulsant could be an area of interest for neurological research.
Antiviral Research
Quinazoline derivatives have been explored for their antiviral activities, including against HIV . The compound could be part of studies aimed at discovering new antiviral drugs that can inhibit viral replication or entry into host cells.
Antitubercular Activity
Given the structural similarity to other quinazoline derivatives that have shown antitubercular activity, this compound could be a candidate for developing new treatments against tuberculosis .
Antioxidant Potential
Quinazolines have also been associated with antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases . The compound’s antioxidant capacity could be quantified and utilized in various therapeutic contexts.
属性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S2/c1-11-2-7-15-14(10-11)18(25)23-17-16(28-20(27)24(15)17)19(26)22-9-8-12-3-5-13(21)6-4-12/h2-7,10H,8-9H2,1H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCIZTUZIAXNLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NCCC4=CC=C(C=C4)Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-Tert-butylbenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B2861647.png)
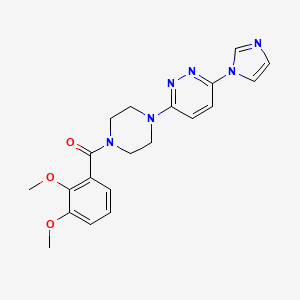
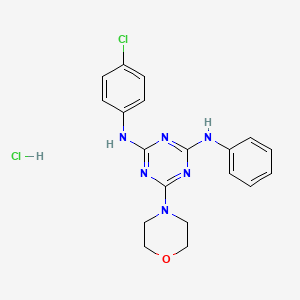

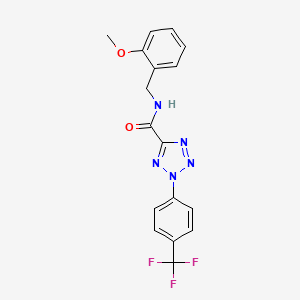
![N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine](/img/structure/B2861653.png)
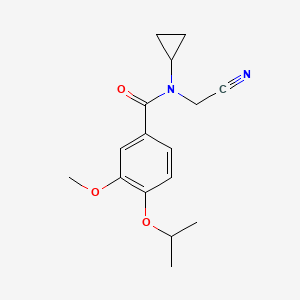
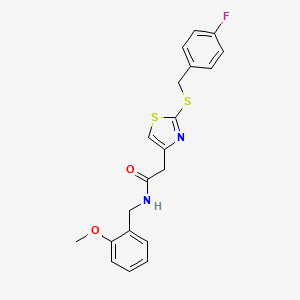



![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2861666.png)
